2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid
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Overview
Description
2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid is a heterocyclic compound with a molecular formula of C8H7N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure. This process is followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . The reaction conditions often include the use of palladium catalysts such as Pd(dppf)Cl2 in a methanol solution under high pressure (40 atm) and elevated temperatures (120°C) for about 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a modulator of the integrated stress pathway, playing a crucial role in the treatment of various diseases. The compound’s effects are mediated through its binding to specific enzymes and receptors, leading to the modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are known for their biological activities, including anticancer potential and enzymatic inhibitory activity.
Imidazo[1,2-a]pyrazines: These are used as substrates for the preparation of compounds with properties such as kinase inhibition and modulation of sirtuins.
Uniqueness
2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-6-7(8(12)13)9-2-3-11(6)10-5/h2-4H,1H3,(H,12,13) |
InChI Key |
XGEXGNSZUVGSHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)C(=O)O |
Origin of Product |
United States |
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